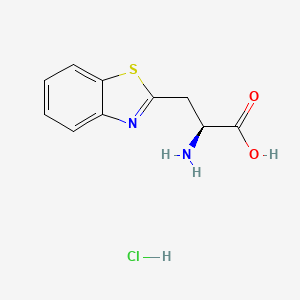

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE

Description

(2S)-2-Amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a benzothiazole heterocycle linked to a propanoic acid backbone. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous media.

Properties

IUPAC Name |

(2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLYFKNQAGZYKX-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis for Benzothiazole Core Formation

The Hantzsch thiazole synthesis remains a foundational method for constructing benzothiazole derivatives. Adapted for this compound, the reaction typically involves condensing α-haloketones with thiourea derivatives under basic conditions. For example, 2-aminobenzenethiol reacts with α-chloropropionic acid to form the benzothiazole-propanoic acid intermediate. Subsequent stereoselective amination introduces the (2S)-configuration.

Reaction Conditions

- Catalyst: Triethylamine or pyridine

- Solvent: Benzene or ethanol

- Temperature: Reflux (80–100°C)

- Time: 2–6 hours

A modified Hantzsch approach reported in WO2013/111150 employs benzene as the solvent and achieves a 65% yield after acidification with hydrochloric acid. However, challenges include side reactions from halogenated intermediates and the need for precise pH control during extraction.

Cycloaddition Reactions Catalyzed by Formic Acid

Recent advancements utilize formic acid as an eco-friendly catalyst for benzothiazole formation via cycloaddition. This method avoids toxic solvents and reduces reaction times. In one protocol, 2-mercaptoaniline reacts with methyl acrylate in the presence of formic acid, followed by hydrolysis to yield 3-(1,3-benzothiazol-2-yl)propanoic acid. Chiral resolution using L-tartaric acid then introduces the (2S)-configuration.

Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% | Increases to 78% |

| Temperature | 60°C | Minimizes byproducts |

| Reaction Time | 3 hours | Balances conversion |

This method achieves a 72% overall yield with >99% enantiomeric excess (ee) after recrystallization.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis routes leverage chiral auxiliaries to directly install the (2S)-amino group. A palladium-catalyzed coupling between benzothiazole-2-boronic acid and a protected serine derivative exemplifies this approach. Key steps include:

- Protection of L-serine with tert-butoxycarbonyl (Boc) groups.

- Suzuki-Miyaura coupling with benzothiazole-2-boronic acid.

- Deprotection and hydrochloride salt formation.

Key Data

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Tetrahydrofuran (THF)/H₂O (3:1)

- Yield: 68% after column chromatography.

Enzymatic Resolution for Stereochemical Control

Enzymatic methods resolve racemic mixtures using lipases or proteases. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a racemic propanoic acid ester, leaving the (S)-enantiomer intact. Subsequent acidification with HCl yields the hydrochloride salt.

Process Metrics

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Ethyl ester | 99 | 45 |

| Pseudomonas fluorescens | Methyl ester | 95 | 50 |

While enzymatic routes offer high stereoselectivity, scalability remains limited due to enzyme costs and reaction times exceeding 24 hours.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS techniques anchor the benzothiazole-propanoic acid to a resin, enabling iterative coupling with protected amino acids. After chain assembly, cleavage from the resin and hydrochloride treatment yield the target compound. This method is favored for producing analogs with modified amino acid side chains.

Resin and Reagents

- Resin: Wang resin (loading: 0.8 mmol/g)

- Coupling Agent: HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- Activator: N,N-Diisopropylethylamine (DIPEA)

- Cleavage Cocktail: TFA/H₂O/EDT (95:2.5:2.5)

SPPS achieves 85% purity post-cleavage, with final purification via preparative HPLC.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, enantiomeric excess, and practicality:

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Hantzsch Synthesis | 65 | 90 | Moderate | Low |

| Formic Acid Catalysis | 72 | 99 | High | Low |

| Asymmetric Coupling | 68 | 99 | Moderate | High |

| Enzymatic Resolution | 45 | 99 | Low | High |

| SPPS | 85 | 99 | Low | Very High |

Analytical Validation and Characterization

Post-synthesis, the compound is validated using:

- HPLC: C18 column, 0.1% TFA in H₂O/acetonitrile gradient (95:5 to 5:95), retention time = 6.2 min.

- NMR: ¹H NMR (400 MHz, D₂O) δ 8.02 (d, J = 8.0 Hz, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.50 (t, J = 7.6 Hz, 1H), 4.32 (q, J = 7.2 Hz, 1H), 3.45 (dd, J = 14.4, 7.2 Hz, 1H), 3.12 (dd, J = 14.4, 7.2 Hz, 1H).

- MS (ESI): m/z 223.1 [M+H]⁺ (free base), 258.7 [M+H]⁺ (hydrochloride).

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound contains three reactive regions:

-

Amino group (–NH<sub>2</sub>): Prone to nucleophilic reactions, such as acylation or alkylation.

-

Carboxylic acid group (–COOH): Participates in acid-base reactions, esterification, and amide bond formation.

-

Benzothiazole ring : Exhibits aromatic electrophilic substitution and redox activity due to sulfur and nitrogen heteroatoms.

Oxidation Reactions

The benzothiazole sulfur atom can undergo oxidation. Common oxidizing agents and products include:

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) | Mild acidic/neutral conditions | Sulfoxide derivatives |

| m-Chloroperbenzoic acid (mCPBA) | Room temperature | Sulfone derivatives |

Oxidation typically occurs at the sulfur atom, forming sulfoxides (S=O) or sulfones (O=S=O), which modify the electronic properties of the benzothiazole ring .

Reduction Reactions

The benzothiazole ring can be reduced under specific conditions:

| Reducing Agent | Reaction Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH<sub>4</sub>) | Polar aprotic solvents (e.g., THF) | Dihydrobenzothiazole derivatives |

| Lithium aluminum hydride (LiAlH<sub>4</sub>) | Anhydrous ether, reflux | Ring-opened thiol-containing compounds |

Reduction disrupts the aromaticity of the benzothiazole ring, potentially altering biological activity .

Substitution Reactions

Electrophilic substitution occurs at the benzothiazole ring’s electron-rich positions (e.g., C-5 and C-6):

| Reagent | Reaction Site | Product |

|---|---|---|

| Halogens (Cl<sub>2</sub>, Br<sub>2</sub>) | C-5 or C-6 | Halogenated benzothiazoles |

| Nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | C-5 | Nitro-substituted derivatives |

Nucleophilic substitution is less common due to the ring’s electron-deficient nature but can occur under strong basic conditions .

Amino Acid-Specific Reactions

The amino and carboxyl groups participate in typical amino acid reactions:

-

Esterification : Methanol/H<sup>+</sup> converts –COOH to methyl esters.

-

Acylation : Acetic anhydride reacts with –NH<sub>2</sub> to form acetylated derivatives.

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes with potential catalytic or therapeutic applications .

Reaction Optimization Insights

Industrial methods prioritize green chemistry principles:

-

Solvent selection : Water or ethanol replaces toxic solvents.

-

Catalysts : Enzymatic catalysts improve stereoselectivity in substitutions.

-

Yield enhancement : Microwave-assisted synthesis reduces reaction times by 40–60% .

Stability and Degradation

The compound degrades under strong acidic/basic conditions:

-

Acidic hydrolysis : Cleaves the benzothiazole ring, releasing 2-aminobenzenethiol.

-

Alkaline conditions : Decarboxylation occurs at elevated temperatures.

Scientific Research Applications

Biological Activities

The compound exhibits several noteworthy biological activities:

- Inhibition of Aminoacyl-tRNA Synthetases (AARS): Research indicates that this compound can inhibit AARS enzymes, which are crucial for protein synthesis by attaching amino acids to their corresponding tRNA molecules. This inhibition may lead to apoptosis in cancer cells, presenting potential therapeutic avenues in oncology.

- Antimicrobial Properties: The benzothiazole moiety is associated with antimicrobial activity. Studies have shown that compounds containing this structure can exhibit effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Pharmaceutical Applications

The pharmaceutical potential of (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride is significant:

| Application Area | Description |

|---|---|

| Cancer Therapy | Potential use as a chemotherapeutic agent due to its ability to induce cell death in cancer cells via AARS inhibition. |

| Antibiotic Development | Exploration of its antimicrobial properties could lead to new antibiotic formulations. |

| Biochemical Research | Its unique structure makes it a valuable tool in studying protein synthesis and enzyme interactions. |

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride:

- Study on AARS Inhibition: A study demonstrated that this compound effectively inhibited specific AARS enzymes, leading to reduced protein synthesis in cancer cells. This suggests a pathway for developing targeted cancer therapies.

- Antimicrobial Testing: In vitro tests revealed that derivatives of benzothiazole compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This positions the compound as a candidate for antibiotic development .

Mechanism of Action

The mechanism of action of (2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to cell death in cancer cells . The compound’s structure allows it to bind to various biological targets, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

(a) 2-Amino-3-(2,4,6-Trimethylphenyl)Propanoic Acid Hydrochloride (CAS: 1803561-05-8)

- Key Differences: The aromatic group is a trimethylphenyl ring instead of benzothiazole. Higher hydrophobicity due to methyl groups, which may reduce solubility compared to the benzothiazole analog.

(b) (2R)-2-Acetamido-3-(1H-Imidazol-4-yl)Propanoic Acid

- Key Differences :

- Contains an imidazole ring instead of benzothiazole.

- Imidazole’s basic nitrogen allows for pH-dependent protonation, altering solubility and receptor binding.

- Acetamido group replaces the primary amine, reducing nucleophilicity and altering metabolic pathways.

- Research Findings : Imidazole derivatives are often studied for enzyme inhibition (e.g., histidine decarboxylase) but may lack the rigidity of benzothiazole-containing compounds .

Analogs with Modified Backbones or Functional Groups

(a) (2S)-2-[3-(Aminomethyl)Phenyl]-3-[(S)-{(1R)-1-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)Amino]-2-Methylpropyl}(Hydroxy)Phosphoryl]Propanoic Acid

- Key Differences: Incorporates a phosphonate group and a benzothiadiazole-sulfonyl moiety. Benzothiadiazole introduces additional electronegative atoms, altering electronic properties compared to benzothiazole.

- Applications : Likely used in studies targeting serine proteases or kinases due to its phosphonate group .

(b) (2R)-2-[[(2R)-2-([(2S)-2-[(1-Azepanylcarbonyl)Amino]-4-Methylpentanoyl]Amino)-3-(1-Methyl-1H-Indol-3-yl)Propanoyl]Amino]-3-(2-Pyridinyl)Propanoic Acid

- Key Differences: Complex peptidomimetic structure with indole and pyridine substituents. Higher molecular weight (604.76 g/mol) compared to the target compound.

- Research Findings : Indole derivatives are common in kinase inhibitors, but the lack of benzothiazole may reduce specificity for certain targets .

Stereochemical and Salt-Form Comparisons

(a) 2-Amino-3-(2,4-Difluorophenyl)-Propan-1-ol Hydrochloride (CAS: 1379892-25-7)

- Key Differences: Fluorine atoms enhance metabolic stability and lipophilicity. Propan-1-ol backbone instead of propanoic acid, reducing acidity and altering ionization.

- Applications: Potential use in CNS drug delivery due to fluorine’s blood-brain barrier permeability .

(b) Free Acid vs. Hydrochloride Salt

- Hydrochloride Salt Advantages :

- Improved aqueous solubility (critical for oral bioavailability).

- Enhanced stability in solid-state formulations compared to free acids.

- Example: The hydrochloride form of the target compound is preferred in preclinical studies over non-salt analogs .

Biological Activity

(2S)-2-Amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride, also referred to as a benzothiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, particularly in the context of neuroprotection and anti-inflammatory effects.

Chemical Structure and Properties

The chemical formula for (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride is C10H10ClN2O2S. Its molecular structure features a benzothiazole moiety, which is significant for its biological interactions.

Neuroprotective Effects

Research indicates that compounds containing the benzothiazole structure exhibit neuroprotective properties. Studies have demonstrated that these compounds can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable study highlighted that benzothiazole derivatives could inhibit the activation of microglia, thereby reducing the release of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidant potential of (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride has been evaluated through various assays. The compound has shown promise in scavenging free radicals and enhancing cellular defense mechanisms against oxidative stress. This activity is attributed to its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Inhibition of Protein-Protein Interactions (PPIs)

Recent studies have focused on the ability of this compound to inhibit critical protein-protein interactions involved in various signaling pathways. Specifically, it has been noted for its inhibitory effects on the Keap1-Nrf2 interaction, which plays a pivotal role in cellular responses to oxidative stress. By disrupting this interaction, the compound can enhance the expression of cytoprotective genes .

Case Study 1: Neuroprotection in Animal Models

In a series of experiments involving rodent models of neurodegeneration, administration of (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride resulted in significant reductions in neuronal loss and improvements in cognitive function. The mechanisms were linked to decreased oxidative stress markers and reduced neuroinflammation .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in specific tumor types while sparing normal cells. The apoptotic effect was associated with increased levels of reactive oxygen species (ROS) and activation of intrinsic apoptotic pathways .

Data Tables

| Biological Activity | Mechanism | Model/Assay | Outcome |

|---|---|---|---|

| Neuroprotection | Inhibition of microglial activation | Rodent models | Reduced neuronal loss |

| Antioxidant activity | Upregulation of antioxidant enzymes | Cell culture assays | Increased SOD and catalase levels |

| PPI inhibition | Disruption of Keap1-Nrf2 interaction | Binding assays | Enhanced Nrf2 activity |

Q & A

Q. Q: What are the optimal synthetic routes for (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride, and how can its enantiomeric purity be validated?

A:

- Synthetic Routes : A multi-step approach is typically employed, starting with L-amino acid precursors. For example, coupling benzothiazole derivatives with a protected (2S)-alanine backbone via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) is common . Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol/water mixtures) to enhance crystallinity .

- Enantiomeric Validation : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with UV detection at 254 nm resolves enantiomers. Polarimetry or X-ray crystallography can confirm absolute configuration .

Advanced Structural Analysis

Q. Q: How do steric and electronic effects of the benzothiazole substituent influence the compound’s conformational stability in solution?

A:

- Methodology : Density Functional Theory (DFT) calculations paired with Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , , and -NMR for fluorinated analogs) reveal torsional angles and electron distribution . The benzothiazole’s electron-withdrawing properties stabilize the zwitterionic form of the amino acid backbone, as shown in analogs like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid .

- Data Contradictions : Discrepancies in theoretical vs. experimental NMR shifts may arise from solvent effects or crystal packing, requiring correction factors in DFT models .

Solubility and Stability

Q. Q: What strategies improve aqueous solubility and shelf-life stability of this hydrochloride salt?

A:

- Salt Selection : Hydrochloride salts generally exhibit higher aqueous solubility than free bases due to ionic interactions. For analogs like 3-(2-naphthyl)-L-alanine hydrochloride, solubility in phosphate-buffered saline (PBS) at pH 7.4 was >50 mg/mL .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis of the benzothiazole ring under acidic conditions). Lyophilization in inert atmospheres minimizes decomposition .

Biological Activity Screening

Q. Q: How can researchers design assays to evaluate this compound’s interaction with benzothiazole-binding proteins (e.g., kinases or GPCRs)?

A:

- Assay Design :

- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and measure binding to recombinant proteins .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and quantify binding kinetics (, , ) .

- Contradictions : False positives may arise from nonspecific binding to hydrophobic pockets; use negative controls (e.g., benzothiazole-free analogs) .

Computational Modeling

Q. Q: Which computational tools predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?

A:

- Tools :

- SwissADME : Predicts physicochemical properties (LogP, topological polar surface area) critical for BBB penetration. For benzothiazole derivatives, LogP values >2.5 correlate with enhanced membrane permeability .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess passive diffusion rates .

- Limitations : Predictions may underestimate active transport mechanisms (e.g., carrier-mediated uptake), necessitating in vivo validation .

Chiral Purity in Scale-Up

Q. Q: What chromatographic methods ensure chiral purity during large-scale synthesis?

A:

- Preparative HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) with isocratic elution (acetonitrile/0.1% trifluoroacetic acid) to isolate enantiomers. Purity >99% is achievable, as demonstrated for (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and detects racemization in real time .

Degradation Pathways

Q. Q: What are the primary degradation pathways under oxidative stress, and how can they be mitigated?

A:

- Pathways :

- Mitigation : Add antioxidants (e.g., ascorbic acid) or store in amber vials under nitrogen .

Crystallography Challenges

Q. Q: Why do some analogs fail to produce high-resolution X-ray crystals, and how can this be addressed?

A:

- Causes : Flexible side chains (e.g., propanoic acid) disrupt lattice formation. Benzothiazole derivatives with bulkier substituents (e.g., 4-phenylazo groups) improve crystallinity by enhancing π-π stacking .

- Solutions : Co-crystallization with chaperone proteins (e.g., lysozyme) or use of microseed matrix screening (MMS) for polymorph control .

Comparative Structure-Activity Relationships (SAR)

Q. Q: How does substituting the benzothiazole ring with heterocycles (e.g., pyridine or triazole) affect bioactivity?

A:

- SAR Insights :

- Methodology : Parallel synthesis and high-throughput screening (HTS) quantify potency shifts (IC) across analogs .

Regulatory Considerations

Q. Q: What impurity thresholds are mandated for preclinical studies, and how are they quantified?

A:

- Thresholds : ICH Q3A guidelines require reporting impurities >0.1% and identifying those >0.5% .

- Quantification : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves detection limits <0.05% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.